
(S)-Xyl-P-Phos RuCl2 (S)-Daipen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Xyl-P-Phos RuCl2 (S)-Daipen is a chiral ruthenium complex that has gained significant attention in the field of asymmetric catalysis. This compound is known for its high efficiency and selectivity in various catalytic reactions, particularly in asymmetric hydrogenation. The presence of chiral ligands, such as (S)-Xyl-P-Phos and (S)-Daipen, imparts chirality to the complex, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Xyl-P-Phos RuCl2 (S)-Daipen typically involves the coordination of the chiral ligands (S)-Xyl-P-Phos and (S)-Daipen to a ruthenium precursor. One common method is to react the ruthenium precursor, such as ruthenium trichloride, with the chiral ligands in the presence of a suitable solvent, such as dichloromethane or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the ruthenium complex.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Xyl-P-Phos RuCl2 (S)-Daipen is primarily used in asymmetric hydrogenation reactions. It can also participate in other types of reactions, such as oxidation, reduction, and substitution reactions, depending on the specific reaction conditions and substrates involved.
Common Reagents and Conditions: In asymmetric hydrogenation, the common reagents include hydrogen gas and a suitable substrate, such as an unsaturated ketone or imine. The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C and hydrogen pressures of 1-10 atm. The presence of a base, such as potassium carbonate or sodium methoxide, can enhance the catalytic activity of the complex.
Major Products Formed: The major products formed from the reactions involving this compound are enantiomerically pure compounds. For example, in the hydrogenation of an unsaturated ketone, the product would be a chiral alcohol with high enantiomeric excess.
Wissenschaftliche Forschungsanwendungen
(S)-Xyl-P-Phos RuCl2 (S)-Daipen has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is extensively used as a catalyst in asymmetric synthesis. It enables the production of chiral molecules with high enantiomeric purity, which are essential in the development of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and to develop new biocatalysts. Its ability to induce chirality in biological molecules makes it a valuable tool in the study of stereochemistry and enzyme mechanisms.
Medicine: In medicine, the compound is used in the synthesis of chiral drugs. The high selectivity and efficiency of this compound in asymmetric hydrogenation make it an important catalyst in the production of active pharmaceutical ingredients (APIs) with the desired stereochemistry.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. Its application in large-scale asymmetric synthesis processes contributes to the efficient and cost-effective production of high-value chemical products.
Wirkmechanismus
The mechanism of action of (S)-Xyl-P-Phos RuCl2 (S)-Daipen involves the coordination of the chiral ligands to the ruthenium center, creating a chiral environment around the metal. This chiral environment facilitates the selective activation of substrates and the formation of chiral products. The catalytic cycle typically involves the coordination of the substrate to the ruthenium center, followed by hydrogenation and product release. The chiral ligands play a crucial role in determining the stereochemistry of the product by controlling the orientation and reactivity of the substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- ®-Xyl-P-Phos RuCl2 ®-Daipen
- (S)-BINAP RuCl2 (S)-Daipen
- ®-BINAP RuCl2 ®-Daipen
- (S)-Tol-BINAP RuCl2 (S)-Daipen
Uniqueness: (S)-Xyl-P-Phos RuCl2 (S)-Daipen is unique due to its specific combination of chiral ligands, which imparts high enantioselectivity and catalytic efficiency. Compared to other similar compounds, it offers superior performance in certain asymmetric hydrogenation reactions, making it a preferred choice for the synthesis of specific chiral molecules.
Eigenschaften
Molekularformel |
C65H76Cl2N4O6P2Ru |
|---|---|
Molekulargewicht |
1243.2 g/mol |
IUPAC-Name |
[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium |
InChI |
InChI=1S/C46H50N2O4P2.C19H26N2O2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h13-26H,1-12H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
RJVUHQGIDZFJBW-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



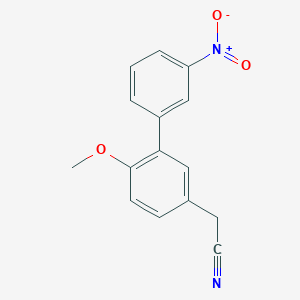
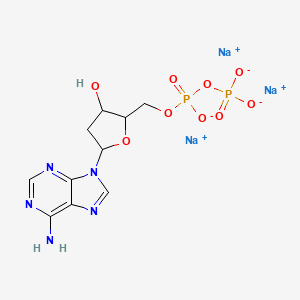

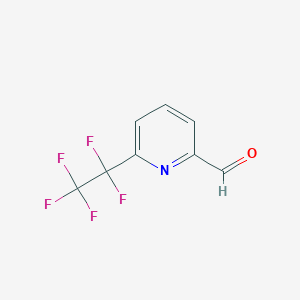
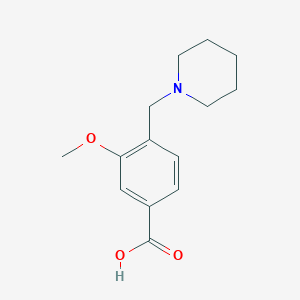
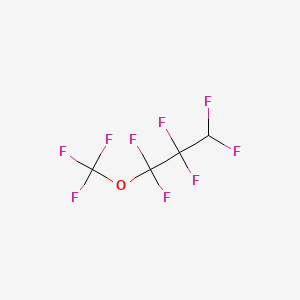

![Di[hexafluoroisopropyl]terephthalate](/img/structure/B12084308.png)
![1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine](/img/structure/B12084310.png)
![8-Hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B12084321.png)


![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)
